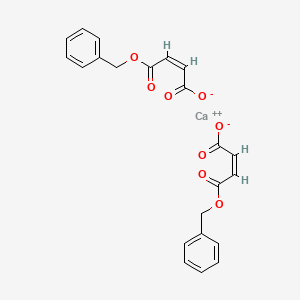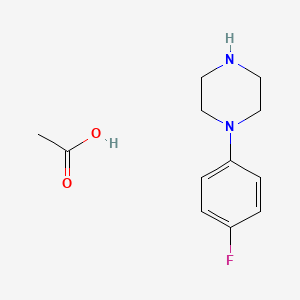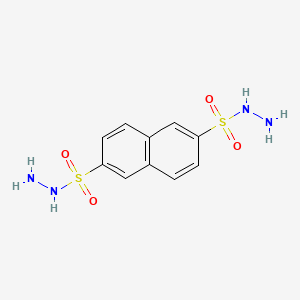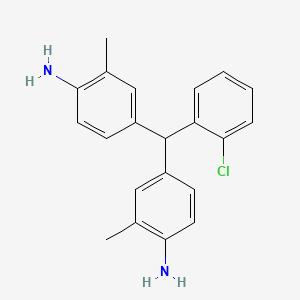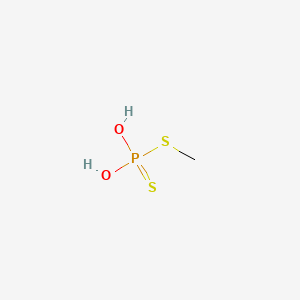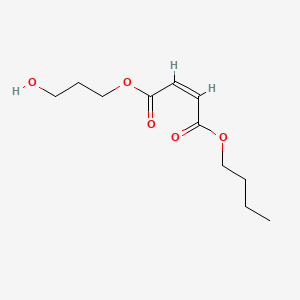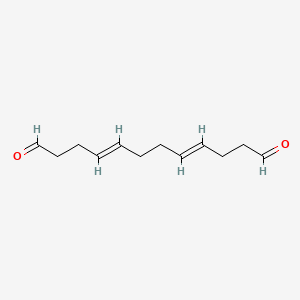![molecular formula C6H7Cl3O B12649880 1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane CAS No. 71648-20-9](/img/structure/B12649880.png)
1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,5-Trichloro-7-oxabicyclo[410]heptane is a chemical compound known for its unique bicyclic structure This compound is characterized by the presence of three chlorine atoms and an oxygen atom within its bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane typically involves the reaction of cyclohexene with chlorine and oxygen sources under controlled conditions. One common method includes the chlorination of cyclohexene followed by an epoxidation reaction to introduce the oxygen atom into the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and epoxidation processes, utilizing specialized reactors and catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the opening of the bicyclic ring.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction can produce dechlorinated derivatives .
Applications De Recherche Scientifique
1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of chlorine substitution on chemical reactivity.
Biology: The compound’s interactions with biological molecules are explored to understand its potential as a biochemical probe.
Medicine: Research investigates its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mécanisme D'action
The mechanism of action of 1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane involves its interaction with molecular targets through its chlorine and oxygen atoms. These interactions can lead to the formation of reactive intermediates, which then participate in various chemical reactions. The pathways involved often include nucleophilic attack on the chlorine atoms or the epoxide ring, leading to ring-opening or substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen atom in the ring, but without chlorine substitution.
Cyclohexene oxide: A simpler epoxide without the bicyclic structure or chlorine atoms.
1,2-Epoxycyclohexane: Similar to cyclohexene oxide but with different substitution patterns
Uniqueness
1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane is unique due to its specific arrangement of chlorine and oxygen atoms within the bicyclic framework.
Propriétés
Numéro CAS |
71648-20-9 |
|---|---|
Formule moléculaire |
C6H7Cl3O |
Poids moléculaire |
201.5 g/mol |
Nom IUPAC |
1,5,5-trichloro-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C6H7Cl3O/c7-5(8)2-1-3-6(9)4(5)10-6/h4H,1-3H2 |
Clé InChI |
AIPINVBKJYKCOI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C(O2)C(C1)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


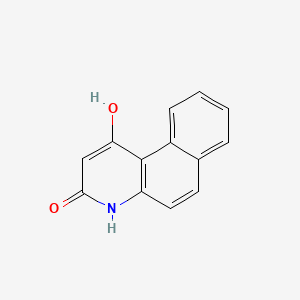
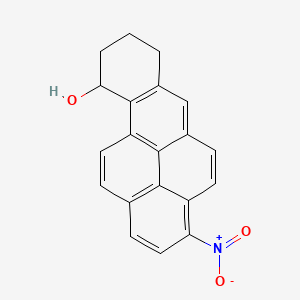
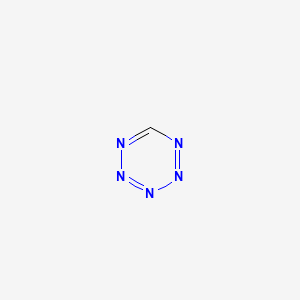
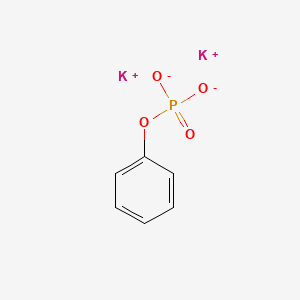
![2,7,7,9-Tetramethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12649828.png)

